molecular formula C20H30N4O5S B10882189 Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate

Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B10882189
M. Wt: 438.5 g/mol
InChI Key: SHHWORREJAFQGS-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a sulfonyl group attached to an acetylamino phenyl moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino phenyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylamino phenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Amides, esters.

Scientific Research Applications

ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets.

Comparison with Similar Compounds

  • ETHYL 4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINE-1-CARBOXYLATE
  • N-(4-((4-(((4-(ACETYLAMINO)PHENYL)SULFONYL)AMINO)ANILINO)SULFONYL)PHENYL)ACETAMIDE

Comparison:

  • Structural Differences: While similar compounds may share the sulfonyl and acetylamino phenyl groups, variations in the piperazine ring or ester group can lead to different chemical properties and biological activities.
  • Uniqueness: The presence of the tetrahydro-1(2H)-pyridinecarboxylate moiety in ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE distinguishes it from other similar compounds, potentially offering unique pharmacological profiles and applications.

Biological Activity

Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with various functional groups, including an acetylamino group and a sulfonyl moiety. Its chemical structure can be represented as follows:

C19H26N4O4S\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various receptors and enzymes, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (μM) Reference
L1210 (Murine leukemia)15.5
CEM (Human T-lymphocyte)12.3
HeLa (Cervical carcinoma)9.8

These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cervical cancer treatment.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In animal models of neurodegeneration, it was found to reduce neuronal cell death and improve cognitive functions. For instance, a study involving rats showed that administration of the compound led to significant improvements in memory tasks compared to control groups.

Case Studies

Case Study 1: Antiproliferative Effects
A study conducted by Passarella et al. synthesized various derivatives of piperidine-based compounds. The results indicated that the introduction of the acetylamino group significantly enhanced the antiproliferative activity against human cancer cell lines compared to similar compounds lacking this modification .

Case Study 2: Neuroprotection in Animal Models
In a double lesion model of Parkinson's disease, rats treated with this compound displayed reduced motor deficits and improved survival rates compared to untreated controls . This suggests a protective effect against neurotoxic agents.

Properties

Molecular Formula

C20H30N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N4O5S/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25/h4-7,18H,3,8-15H2,1-2H3,(H,21,25)

InChI Key

SHHWORREJAFQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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